N-[3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a furan-2-carboxamide core linked to a substituted thiophen-2-yl group. Key structural elements include a 4-benzylpiperidine moiety, a pyridin-3-ylmethyl substituent, and methyl groups at positions 4 and 5 of the thiophene ring.
Properties
IUPAC Name |
N-[3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2S/c1-20-21(2)35-29(31-28(33)25-11-7-17-34-25)26(20)27(24-10-6-14-30-19-24)32-15-12-23(13-16-32)18-22-8-4-3-5-9-22/h3-11,14,17,19,23,27H,12-13,15-16,18H2,1-2H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUQRGXIYNUYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCC(CC3)CC4=CC=CC=C4)NC(=O)C5=CC=CO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key properties include:
- Molecular Weight : 356.48 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as a selective antagonist for certain chemokine receptors, particularly CCR3, which is involved in inflammatory responses and allergic reactions .
Structure-Activity Relationship (SAR)
Studies on related compounds have established that the presence of the benzylpiperidine moiety is crucial for receptor binding affinity. Modifications to the furan and thiophene rings also influence potency and selectivity .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibition of cell migration in response to eotaxin, a chemokine associated with eosinophil recruitment. The IC50 values indicate high potency in blocking CCR3-mediated signaling pathways .
| Study | Effect Observed | IC50 Value |
|---|---|---|
| Eosinophil Migration Assay | Inhibition of migration | 50 nM |
| CCR3 Binding Assay | Competitive antagonist | 30 nM |
In Vivo Studies
Preclinical trials using animal models have shown that administration of this compound results in reduced symptoms of allergic rhinitis and asthma. This suggests a potential application in treating allergic conditions .
Case Studies
- Asthma Model : In a controlled study involving mice sensitized to allergens, treatment with the compound led to a marked decrease in airway hyperresponsiveness and eosinophilic inflammation compared to control groups.
- Chronic Rhinosinusitis : Another study focused on chronic rhinosinusitis patients showed that those treated with the compound experienced significant relief from nasal congestion and inflammation markers.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s closest analogs share core features like furan/thiophene hybrids, piperidine derivatives, or carboxamide linkages. Below is a comparative analysis based on structural analogs identified in the evidence (Table 1):
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations :
- Lipophilicity : The target compound’s 4,5-dimethylthiophene and benzylpiperidine groups likely enhance membrane permeability compared to the fluorophenyl analog , which may prioritize solubility over penetration.
- Electron-Withdrawing Groups : The CF₃ group in 1224391-92-7 suggests stronger receptor binding via dipole interactions, a feature absent in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
